molecular formula C13H25NO2 B1462723 2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one CAS No. 1155614-21-3

2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one

Cat. No.: B1462723
CAS No.: 1155614-21-3
M. Wt: 227.34 g/mol
InChI Key: WOYNLCWVZGHRQD-UHFFFAOYSA-N
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Description

2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and an ethyl-hexanone chain.

Scientific Research Applications

2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemicals with care and use appropriate personal protective equipment .

Future Directions

The future research directions for “2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one” could potentially involve exploring its pharmacological properties, given the interest in piperidine derivatives in pharmaceutical research .

Chemical Reactions Analysis

2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the hydroxyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The hydroxyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity, and influencing cellular pathways. The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one can be compared with other similar compounds, such as:

    1-(4-Hydroxypiperidin-1-yl)hexan-1-one: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    2-Ethyl-1-(4-methoxypiperidin-1-yl)hexan-1-one: Contains a methoxy group instead of a hydroxyl group, leading to different chemical and biological properties.

    2-Ethyl-1-(4-hydroxypiperidin-1-yl)butan-1-one: Has a shorter butanone chain, which may influence its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-3-5-6-11(4-2)13(16)14-9-7-12(15)8-10-14/h11-12,15H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYNLCWVZGHRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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